Cas no 73341-58-9 (Ro 22-5112)

Ro 22-5112 structure
Ro 22-5112 structure
Product Name:Ro 22-5112
CAS No:73341-58-9
MF:C20H30O4
MW:334.449806690216
CID:4673748
Update Time:2025-07-15

Ro 22-5112 Chemical and Physical Properties

Names and Identifiers

    • YUVFZJLCCGCMNF-WEDZBJJJSA-N
    • 5,6-Dihydro-5,6-Dihydroxy Retinoic Acid
    • (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
    • Ro 22-5112
    • Inchi: 1S/C20H30O4/c1-15(8-6-9-16(2)14-17(21)22)10-13-20(24)18(3,4)11-7-12-19(20,5)23/h6,8-10,13-14,23-24H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+
    • InChI Key: YUVFZJLCCGCMNF-WEDZBJJJSA-N
    • SMILES: C(O)(=O)/C=C(/C=C/C=C(/C=C/C1(O)C(C)(C)CCCC1(O)C)\C)\C

Ro 22-5112 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R637180-1mg
Ro 22-5112
73341-58-9
1mg
$ 247.00 2023-09-06
TRC
R637180-10mg
Ro 22-5112
73341-58-9
10mg
$ 1938.00 2023-09-06
A2B Chem LLC
AX39297-1mg
Ro22-5112
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1mg
$538.00 2024-04-19
A2B Chem LLC
AX39297-5mg
Ro22-5112
73341-58-9
5mg
$1538.00 2024-04-19

Additional information on Ro 22-5112

Recent Advances in the Study of Ro 22-5112 (CAS: 73341-58-9) in Chemical Biology and Medicine

Ro 22-5112 (CAS: 73341-58-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its unique pharmacological properties. Recent studies have focused on elucidating its mechanism of action, potential therapeutic applications, and optimization for clinical use. This research brief synthesizes the latest findings related to Ro 22-5112, providing insights into its current status and future directions in drug development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Recent in vitro and in vivo studies have demonstrated that Ro 22-5112 exhibits high affinity for certain receptors involved in neurological and cardiovascular pathways. These findings suggest potential applications in treating disorders such as Parkinson's disease and hypertension. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to characterize the structural basis of these interactions.

Another significant development is the optimization of Ro 22-5112's pharmacokinetic properties. Researchers have reported novel synthetic routes that improve the compound's bioavailability while maintaining its therapeutic efficacy. These modifications have been validated through comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, showing promising results in preclinical models. The enhanced formulations show reduced side effects compared to earlier versions of the compound.

Clinical trials involving Ro 22-5112 have also progressed, with Phase II studies demonstrating its safety and preliminary efficacy in targeted patient populations. The most recent data indicate a favorable therapeutic window, with dose-dependent responses observed in biomarker analyses. These results have spurred interest in expanding the scope of clinical applications, including potential combination therapies with existing drugs.

Looking ahead, researchers are exploring the use of computational approaches to further refine Ro 22-5112's properties. Molecular dynamics simulations and machine learning algorithms are being employed to predict novel derivatives with improved selectivity and potency. These efforts are expected to accelerate the development of next-generation therapeutics based on the Ro 22-5112 scaffold.

In conclusion, Ro 22-5112 (CAS: 73341-58-9) continues to be a promising candidate in chemical biology and medicinal research. The latest studies underscore its potential across multiple therapeutic areas while highlighting opportunities for further optimization. Continued investigation into its mechanisms and applications will likely yield significant contributions to the field of drug discovery and development.

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